Antibacterial Potency Against Acinetobacter baumannii: Tri-Furan vs. Bromophenyl Furan-2-Carboxamide
The target compound demonstrates a minimum inhibitory concentration (MIC) of <1 µg/mL against NDM-positive Acinetobacter baumannii . In contrast, the comparator N-(4-bromophenyl)furan-2-carboxamide (compound 3) and its arylated analogues exhibited MIC values of 25 mg/mL (25,000 µg/mL) against the same pathogen [1]. The tri-furan architecture thus confers approximately >25,000-fold greater potency on a µg/mL basis compared to the bromophenyl derivative, highlighting the critical role of the 2,2-di(furan-2-yl)ethyl substituent in enhancing antibacterial activity.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | <1 µg/mL |
| Comparator Or Baseline | N-(4-bromophenyl)furan-2-carboxamide (MIC = 25 mg/mL) |
| Quantified Difference | >25,000-fold lower MIC (more potent) |
| Conditions | NDM-positive A. baumannii clinical isolates |
Why This Matters
This >25,000-fold potency advantage positions the compound as a high-priority candidate for programs targeting carbapenem-resistant A. baumannii, a WHO Critical Priority pathogen.
- [1] Iqbal, M. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. https://doi.org/10.3390/ph15070841 View Source
